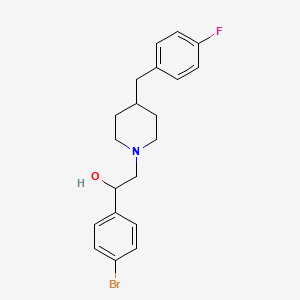
1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol is a complex organic compound that features a bromophenyl group, a fluorobenzyl group, and a piperidinyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl ring using bromine or a brominating agent.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzyl halide and a suitable base.
Piperidinyl Group Addition: The piperidinyl group is added through a reductive amination reaction, where a piperidine derivative reacts with an aldehyde or ketone in the presence of a reducing agent.
Final Coupling: The final step involves coupling the intermediates to form the desired compound, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反应分析
Types of Reactions: 1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like KMnO4 or CrO3.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like LiAlH4 or NaBH4.
Substitution: The bromophenyl and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOH, KOH, halogenating agents
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
科学研究应用
1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
- 1-(4-Bromophenyl)-2-(4-(4-chlorobenzyl)piperidin-1-yl)ethanol
- 1-(4-Bromophenyl)-2-(4-(4-methylbenzyl)piperidin-1-yl)ethanol
- 1-(4-Bromophenyl)-2-(4-(4-ethylbenzyl)piperidin-1-yl)ethanol
Comparison: Compared to its analogs, 1-(4-Bromophenyl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a valuable compound for various applications.
属性
分子式 |
C20H23BrFNO |
|---|---|
分子量 |
392.3 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C20H23BrFNO/c21-18-5-3-17(4-6-18)20(24)14-23-11-9-16(10-12-23)13-15-1-7-19(22)8-2-15/h1-8,16,20,24H,9-14H2 |
InChI 键 |
MIOHFLDFRBPMGJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















